3-Phenylbenzo[d]isoxazol-6-amine 3-Phenylbenzo[d]isoxazol-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17371837
InChI: InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-15-13(11)9-4-2-1-3-5-9/h1-8H,14H2
SMILES:
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

3-Phenylbenzo[d]isoxazol-6-amine

CAS No.:

Cat. No.: VC17371837

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylbenzo[d]isoxazol-6-amine -

Specification

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 3-phenyl-1,2-benzoxazol-6-amine
Standard InChI InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-15-13(11)9-4-2-1-3-5-9/h1-8H,14H2
Standard InChI Key ACDJSKKLCFFNIN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-phenylbenzo[d]isoxazol-6-amine is C₁₃H₁₀N₂O, with a molecular weight of 210.23 g/mol. The benzoisoxazole scaffold consists of a fused benzene and isoxazole ring, where the phenyl group at position 3 and the amine at position 6 introduce steric and electronic modifications that influence reactivity and solubility .

Table 1: Physicochemical Properties of 3-Phenylbenzo[d]isoxazol-6-amine

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.23 g/mol
Density~1.3 g/cm³ (estimated)
Melting Point110–115°C (estimated)
LogP (Partition Coefficient)3.2 (estimated)

The logP value suggests moderate lipophilicity, which may enhance membrane permeability in biological systems . The amine group at position 6 enables hydrogen bonding, potentially improving solubility in polar solvents compared to non-functionalized analogs .

Synthesis and Manufacturing

The synthesis of 3-phenylbenzo[d]isoxazol-6-amine can be inferred from methods used for related compounds. A two-step strategy is commonly employed:

  • Formation of the Benzoisoxazole Core:
    Cyclocondensation of hydroxylamine derivatives with ortho-substituted benzaldehydes or ketones generates the isoxazole ring. For example, Kalkhambkar et al. (2014) synthesized 3-phenylbenzo[d]isoxazol-6-ol via cyclization of 2-hydroxy-5-nitrobenzophenone with hydroxylamine hydrochloride .

  • Introduction of the Amine Group:
    Reduction of a nitro precursor or nucleophilic substitution of a hydroxyl group with ammonia under high-temperature conditions. Sato et al. (1991) demonstrated the reduction of nitrobenzoisoxazoles to amines using catalytic hydrogenation .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldReference
CyclizationNH₂OH·HCl, EtOH, reflux75%
Nitro ReductionH₂, Pd/C, MeOH82%

Modifications such as Wittig reactions or Suzuki couplings could further diversify substituents on the phenyl ring .

Pharmacological Applications

While direct studies on 3-phenylbenzo[d]isoxazol-6-amine are sparse, structurally related benzoisoxazole derivatives exhibit significant bioactivity:

  • IP6K Inhibition: Compound 6 (a benzoisoxazole analog with a trans-acrylic acid side chain) inhibited inositol hexakisphosphate kinase (IP6K) with IC₅₀ values of 0.8–3.2 μM, suggesting potential anti-obesity applications .

  • Antimicrobial Activity: Beta-lactam derivatives featuring benzoisoxazole-amine moieties showed efficacy against Gram-positive bacteria in patent CN1687075A .

Table 3: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Application
6-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-benzoisoxazol-3-amineIP6K30.8 μMMetabolic disorders
3-Phenylbenzo[d]isoxazol-6-olN/AN/ASynthetic intermediate

The amine group’s ability to form hydrogen bonds with enzymatic active sites may enhance target affinity .

Industrial and Research Significance

The compound’s versatility is highlighted by its role as:

  • A building block for kinase inhibitors (e.g., IP6K-targeting anti-obesity agents) .

  • A precursor for fluorescent probes or metal-organic frameworks (MOFs), leveraging its aromaticity and coordination sites.

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